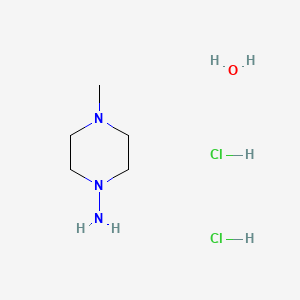1-Amino-4-methylpiperazine dihydrochloride monohydrate
CAS No.:
Cat. No.: VC16191504
Molecular Formula: C5H17Cl2N3O
Molecular Weight: 206.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H17Cl2N3O |
|---|---|
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | 4-methylpiperazin-1-amine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C5H13N3.2ClH.H2O/c1-7-2-4-8(6)5-3-7;;;/h2-6H2,1H3;2*1H;1H2 |
| Standard InChI Key | UPJWXQREHFVMHA-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)N.O.Cl.Cl |
Introduction
Synthesis and Purification
The synthesis of 1-amino-4-methylpiperazine dihydrochloride monohydrate involves two primary stages: (1) production of the base amine and (2) salt formation.
Synthesis of 1-Amino-4-methylpiperazine
The base compound is synthesized via nitrosation and reduction of N-methylpiperazine. A representative method includes:
-
Nitrosation: Dropwise addition of sodium nitrite to N-methylpiperazine at 30°C, forming a nitroso intermediate .
-
Reduction: Treatment with zinc powder in glacial acetic acid reduces the nitroso group to an amine .
-
Purification: Halogenated solvents (e.g., dichloromethane) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) extract impurities, achieving ≥90% purity .
Salt Formation
The dihydrochloride monohydrate is prepared by:
-
Acidification: Adding concentrated hydrochloric acid to 1-amino-4-methylpiperazine in aqueous solution.
-
Crystallization: Evaporating the solution under reduced pressure to isolate the salt.
-
Hydration: Exposing the crystals to controlled humidity to incorporate water of crystallization .
Table 1: Comparative Synthesis Metrics
| Parameter | Base Compound | Dihydrochloride Monohydrate (Estimated) |
|---|---|---|
| Yield | 91.4% | 75–85% |
| Purity | ≥90% | ≥95% |
| Reaction Temperature | 30–40°C | 25–30°C |
Physicochemical Properties
While direct measurements for the dihydrochloride monohydrate are scarce, its properties can be inferred from the base compound and analogous salts:
Thermal Stability
-
Dihydrochloride monohydrate: Likely decomposes above 200°C due to HCl and water loss.
Solubility
Spectroscopic Data
-
IR (base): N-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹) .
-
NMR (base): δ 2.3–2.7 ppm (piperazine CH₂), δ 1.0 ppm (CH₃) .
Table 2: Key Physicochemical Parameters
Applications in Pharmaceutical Synthesis
1-Amino-4-methylpiperazine derivatives are critical intermediates in antibiotic production, notably Rifampicin, a frontline tuberculosis treatment . The dihydrochloride monohydrate form offers advantages in drug formulation:
Rifampicin Synthesis
-
Step 1: Condensation with rifamycin S to form a hydrazone intermediate.
-
Role of dihydrochloride salt: Improves reaction kinetics by solubilizing the amine in polar solvents .
Nanoparticle Stabilization
The base compound acts as a stabilizer for silver nanoparticles (<10 nm) . The dihydrochloride form may enhance colloidal stability in acidic media.
Industrial and Research Prospects
Process Optimization
Patent CN115703750A highlights phase-transfer catalysis for improving base compound purity . Similar strategies could streamline dihydrochloride production.
Emerging Applications
-
Anticancer agents: Piperazine derivatives show promise in kinase inhibition.
-
Polymer chemistry: As crosslinkers in epoxy resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume